3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups, including a phenyl ring, a trifluoromethyl-substituted nicotinoyl moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Applications De Recherche Scientifique
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Nicotinoyl Group: The trifluoromethyl-substituted nicotinoyl group can be introduced via an acylation reaction using nicotinic acid derivatives and trifluoromethylating agents.
Coupling with Imidazolidine-2,4-dione: The final step involves coupling the piperidine intermediate with imidazolidine-2,4-dione, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione ring, potentially converting it to a more reduced form using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group on the nicotinoyl moiety can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazolidine-2,4-dione core may interact with active sites of enzymes, inhibiting their activity. This compound may modulate signaling pathways involved in inflammation and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-1-(1-(6-chloronicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 3-Phenyl-1-(1-(6-methoxy-nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.
Propriétés
IUPAC Name |
3-phenyl-1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)17-7-6-14(12-25-17)19(30)26-10-8-15(9-11-26)27-13-18(29)28(20(27)31)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHJZJQXVXWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.